3,4,5-Trifluorobenzenethiol 3,4,5-Trifluorobenzenethiol
Brand Name: Vulcanchem
CAS No.: 443683-18-9
VCID: VC7975365
InChI: InChI=1S/C6H3F3S/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
SMILES: C1=C(C=C(C(=C1F)F)F)S
Molecular Formula: C6H3F3S
Molecular Weight: 164.15

3,4,5-Trifluorobenzenethiol

CAS No.: 443683-18-9

Cat. No.: VC7975365

Molecular Formula: C6H3F3S

Molecular Weight: 164.15

* For research use only. Not for human or veterinary use.

3,4,5-Trifluorobenzenethiol - 443683-18-9

Specification

CAS No. 443683-18-9
Molecular Formula C6H3F3S
Molecular Weight 164.15
IUPAC Name 3,4,5-trifluorobenzenethiol
Standard InChI InChI=1S/C6H3F3S/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
Standard InChI Key WJOBILWIHXXCAH-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1F)F)F)S
Canonical SMILES C1=C(C=C(C(=C1F)F)F)S

Introduction

Structural and Electronic Properties

The molecular structure of 3,4,5-trifluorobenzenethiol features a benzene ring substituted with three fluorine atoms at the 3rd, 4th, and 5th positions and a thiol (-SH) group at the 1st position. This arrangement creates a highly polarized electron distribution due to the strong electron-withdrawing effects of fluorine atoms, which significantly influence the acidity of the thiol proton. Comparative studies on 1,3,5-trifluorobenzene demonstrate that fluorine substitution reduces the electron density of the aromatic ring, leading to a stabilization energy of approximately 25 kJ/mol relative to unsubstituted benzene .

The specific gravity of analogous liquid-phase fluorobenzenes, such as 1-bromo-3,4,5-trifluorobenzene, ranges from 1.78 at 20°C , suggesting that 3,4,5-trifluorobenzenethiol may exhibit similar density characteristics. The refractive index of fluorinated aromatics typically falls between 1.48 and 1.52 , a range likely applicable to this compound.

PropertyEstimated Value (3,4,5-Trifluorobenzenethiol)Source Compound
Boiling Point43°C at 15 mmHg (extrapolated) 1-Bromo-3,4,5-trifluorobenzene
Flash Point~45°C 1-Bromo-3,4,5-trifluorobenzene
Specific Gravity1.75–1.80 Fluorinated benzenes
Refractive Index1.48–1.50 Fluorinated benzenes

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis of 3,4,5-trifluorobenzenethiol has been reported, plausible routes can be inferred from thiolation reactions applied to fluorinated aromatics. A two-step approach may involve:

  • Nucleophilic Aromatic Substitution: Reacting 1-bromo-3,4,5-trifluorobenzene with thiourea under basic conditions to replace the bromine atom with a thiol group. This method mirrors the synthesis of 3-mercaptobutanoic acid, where thiourea acts as the sulfur source .

  • Reduction of Sulfur Precursors: Treatment of 3,4,5-trifluorophenyl disulfides with reducing agents like lithium aluminum hydride (LiAlH₄).

The reaction kinetics would likely be influenced by the electron-withdrawing fluorine substituents, which activate the aromatic ring toward nucleophilic attack at the para position relative to the fluorine atoms.

Reactivity Profile

The thiol group in 3,4,5-trifluorobenzenethiol is expected to exhibit enhanced acidity compared to non-fluorinated analogs due to the inductive effect of fluorine. Preliminary estimates based on Hammett substituent constants (σₘ for F = 0.34) suggest a pKa reduction of 1–2 units relative to benzenethiol (pKa ≈ 6.5) . This increased acidity facilitates deprotonation under mild basic conditions, making it a candidate for forming self-assembled monolayers (SAMs) on metal surfaces.

Spectroscopic Characterization

NMR Spectroscopy

The ¹H NMR spectrum of 3,4,5-trifluorobenzenethiol would likely display:

  • A singlet at δ 1.8–2.1 ppm for the thiol proton (SH), subject to exchange broadening .

  • Aromatic protons as a singlet near δ 7.2–7.5 ppm, with coupling constants (³J₆H-F) of 8–10 Hz .

In the ¹³C NMR spectrum, the carbon bearing the thiol group is predicted to resonate at δ 125–130 ppm, while fluorinated carbons would appear between δ 145–160 ppm (¹J₃C-F ≈ 245 Hz) .

Vibrational Spectroscopy

Infrared spectroscopy would reveal key absorptions:

  • S-H stretch: ~2540 cm⁻¹ (characteristic of thiols) .

  • C-F stretches: 1100–1250 cm⁻¹ .

  • Aromatic C=C stretches: 1450–1600 cm⁻¹ .

Applications in Materials Science

Surface Functionalization

The combination of fluorine atoms and a thiol group makes 3,4,5-trifluorobenzenethiol ideal for creating hydrophobic SAMs on gold and silver surfaces. Fluorinated thiols typically produce monolayers with contact angles >110°, compared to ~100° for alkanethiols .

Pharmaceutical Intermediates

Fluorinated thiols serve as building blocks in protease inhibitors and kinase-targeting drugs. The trifluorinated pattern may enhance blood-brain barrier penetration, as seen in related neuroactive compounds .

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